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Compound of Interest

Compound Name: TP-051

Cat. No.: B10829153 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties,

and biological activity of TP-051, a potent agonist of Free Fatty Acid Receptor 1 (FFAR1), also

known as G-protein coupled receptor 40 (GPR40). This document is intended for researchers,

scientists, and professionals involved in drug discovery and development, particularly in the

area of metabolic diseases such as type 2 diabetes.

Chemical Structure and Properties
TP-051 is a synthetic small molecule belonging to the class of phenylpropanoic acid

derivatives. Its chemical identity and physicochemical properties are summarized below.
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Property Value

IUPAC Name

3-(4-((3',5'-dimethyl-2'-(((1R,4R)-4-

methylcyclohexyl)oxy)biphenyl-3-yl)methoxy)-3-

fluorophenyl)propanoic acid

CAS Number 858097-86-6

Molecular Formula C₃₅H₄₁FO₄

Molecular Weight 556.7 g/mol

SMILES
Cc1cc(cc(C)c1c1cccc(COc2ccc(CCC(O)=O)c(c

2)F)c1)OC1CCS(CC1)(=O)=O

Physical Form Solid powder

Solubility Soluble in DMSO

Biological Activity and Mechanism of Action
TP-051 is a potent and selective agonist for human FFAR1. FFAR1 is a G-protein coupled

receptor primarily expressed in pancreatic β-cells and enteroendocrine cells. Its activation by

medium to long-chain fatty acids plays a crucial role in glucose-stimulated insulin secretion

(GSIS).

In Vitro Activity
The biological activity of TP-051 has been characterized in various in vitro assays.

Assay Type Target Species Value Reference

Radioligand

Binding
FFAR1 Human Ki = 16 nM

Mikami S, et al. J

Med Chem.

2012.[1]

FLIPR Functional

Assay
FFAR1 Human EC₅₀ = 25 nM EUbOPEN

Insulin Secretion INS-1 cells Rat
Dose-dependent

increase

MedChemExpres

s[1]
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In Vivo Activity
In vivo studies have demonstrated the glucose-lowering effects of TP-051.

Study Type Animal Model Dose Effect Reference

Oral Glucose

Tolerance Test

Rats with

impaired glucose

tolerance

0.3 mg/kg

Significant

plasma glucose-

lowering effect

and

insulinotropic

action

EUbOPEN

Oral Glucose

Tolerance Test
Rats 1 mg/kg

Significant

plasma glucose-

lowering effect

EUbOPEN

Signaling Pathway
FFAR1 activation by agonists like TP-051 primarily signals through the Gαq pathway.[2][3] This

leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol

4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3

binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium

(Ca²⁺). The subsequent increase in cytosolic Ca²⁺ is a key signal for the potentiation of

glucose-stimulated insulin secretion from pancreatic β-cells.[3]

Plasma Membrane

Cytosol
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FFAR1 Signaling Pathway

Experimental Protocols
The following are detailed methodologies for key experiments involving TP-051, based on

published literature.

Synthesis of TP-051
The synthesis of TP-051 is described by Mikami S, et al. in the Journal of Medicinal Chemistry,

2012. The protocol involves a multi-step organic synthesis process. Researchers should refer

to the supplementary information of this publication for the detailed reaction schemes,

purification methods, and characterization data.

In Vitro Radioligand Binding Assay
This protocol is adapted from the methods described in the primary literature for determining

the binding affinity of compounds to FFAR1.

Membrane Preparation: Membranes are prepared from cells stably expressing human

FFAR1. Cells are harvested, lysed, and the membrane fraction is isolated by

ultracentrifugation.[4]

Binding Reaction: The reaction mixture contains the cell membranes, a radiolabeled ligand

(e.g., [³H]-labeled FFAR1 agonist), and varying concentrations of the test compound (TP-
051).

Incubation: The mixture is incubated to allow the binding to reach equilibrium.

Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber

filter.

Detection: The radioactivity retained on the filter is measured by liquid scintillation counting.

Data Analysis: The Ki value is calculated from the IC₅₀ value (the concentration of the

compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-

Prusoff equation.
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In Vitro FLIPR Functional Assay (Calcium Mobilization)
This assay measures the ability of a compound to stimulate an increase in intracellular calcium

concentration via FFAR1 activation.

Cell Culture: CHO cells stably expressing human FFAR1 are seeded into 96-well plates.

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

Compound Addition: Varying concentrations of TP-051 are added to the wells.

Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the

change in intracellular calcium concentration, is measured over time using a Fluorometric

Imaging Plate Reader (FLIPR).

Data Analysis: The EC₅₀ value is determined by plotting the peak fluorescence response

against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-

response curve.

In Vivo Oral Glucose Tolerance Test (OGTT)
The OGTT is a standard procedure to assess glucose metabolism in vivo.[5][6][7][8][9]

Animal Preparation: Rats are fasted overnight (typically 12-16 hours) with free access to

water.

Compound Administration: TP-051 or vehicle is administered orally at the desired dose.

Glucose Challenge: After a specified time following compound administration (e.g., 30 or 60

minutes), a glucose solution (e.g., 2 g/kg) is administered orally.

Blood Sampling: Blood samples are collected from the tail vein at various time points (e.g., 0,

15, 30, 60, and 120 minutes) after the glucose challenge.

Glucose Measurement: Plasma glucose concentrations are determined using a glucose

oxidase method.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b10829153?utm_src=pdf-body
https://www.testmenu.com/lexington/TestDirectory/SiteFile?fileName=sidebar%5CProtocol-%20GLUCOSE%20TOLERANCE%20PROTOCOL_revised%20JBC_.pdf
https://www.dhm.com.au/media/njklaetc/dhm-collection-instructions-ogtt-202502.pdf
https://www.nbt.nhs.uk/sites/default/files/document/Glucose%20tolerance%20test%20for%20the%20diagnosis%20of%20Diabetes%20Mellitus.pdf
https://www.phenxtoolkit.org/protocols/view/141001
https://www.ncbi.nlm.nih.gov/books/NBK532915/
https://www.benchchem.com/product/b10829153?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10829153?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Analysis: The area under the curve (AUC) for plasma glucose concentration versus

time is calculated and compared between the TP-051-treated and vehicle-treated groups to

assess the glucose-lowering effect.
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Conclusion
TP-051 is a valuable research tool for studying the pharmacology and therapeutic potential of

FFAR1. Its high potency and demonstrated in vivo efficacy make it a suitable chemical probe

for investigating the role of FFAR1 in glucose homeostasis and the pathophysiology of type 2

diabetes. The experimental protocols and data presented in this guide provide a solid

foundation for researchers to design and conduct further studies with this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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